1-(4-cyanophenyl)-N-cyclohexylmethanesulfonamide 1-(4-cyanophenyl)-N-cyclohexylmethanesulfonamide
Brand Name: Vulcanchem
CAS No.: 1036520-78-1
VCID: VC8040726
InChI: InChI=1S/C14H18N2O2S/c15-10-12-6-8-13(9-7-12)11-19(17,18)16-14-4-2-1-3-5-14/h6-9,14,16H,1-5,11H2
SMILES: C1CCC(CC1)NS(=O)(=O)CC2=CC=C(C=C2)C#N
Molecular Formula: C14H18N2O2S
Molecular Weight: 278.37 g/mol

1-(4-cyanophenyl)-N-cyclohexylmethanesulfonamide

CAS No.: 1036520-78-1

Cat. No.: VC8040726

Molecular Formula: C14H18N2O2S

Molecular Weight: 278.37 g/mol

* For research use only. Not for human or veterinary use.

1-(4-cyanophenyl)-N-cyclohexylmethanesulfonamide - 1036520-78-1

Specification

CAS No. 1036520-78-1
Molecular Formula C14H18N2O2S
Molecular Weight 278.37 g/mol
IUPAC Name 1-(4-cyanophenyl)-N-cyclohexylmethanesulfonamide
Standard InChI InChI=1S/C14H18N2O2S/c15-10-12-6-8-13(9-7-12)11-19(17,18)16-14-4-2-1-3-5-14/h6-9,14,16H,1-5,11H2
Standard InChI Key XBSGBOGOGNQWJB-UHFFFAOYSA-N
SMILES C1CCC(CC1)NS(=O)(=O)CC2=CC=C(C=C2)C#N
Canonical SMILES C1CCC(CC1)NS(=O)(=O)CC2=CC=C(C=C2)C#N

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s IUPAC name, 1-(2-cyanophenyl)-N-cyclohexylmethanesulfonamide, reflects its three core components:

  • Sulfonamide group (SO2NH-\text{SO}_2\text{NH}-), a common pharmacophore in drug design.

  • Cyclohexyl substituent, contributing to lipophilicity and conformational rigidity.

  • 2-Cyanophenyl ring, introducing electron-withdrawing properties and potential for π-π interactions.

The molecular formula is C14H18N2O2S\text{C}_{14}\text{H}_{18}\text{N}_2\text{O}_2\text{S}, with a canonical SMILES representation of C1CCC(CC1)NS(=O)(=O)CC2=CC=CC=C2C#N.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight278.37 g/mol
Purity95% (AK Scientific)
SolubilityNot reported
StabilityStable under standard conditions

Synthesis and Manufacturing

Synthetic Pathways

While explicit synthetic routes are proprietary, VulcanChem suggests a multi-step process involving:

  • Sulfonylation: Reaction of methanesulfonyl chloride with a cyclohexylamine derivative.

  • Cyanophenyl Integration: Coupling via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling.

Key challenges include optimizing yield while minimizing byproducts from the cyanophenyl group’s reactivity.

ParameterAK Scientific Combi-Blocks
Skin IrritationH315Not classified
Eye IrritationH319Not classified
Respiratory IrritationH335Not classified

Applications in Research

Medicinal Chemistry

The sulfonamide group is pivotal in enzyme inhibition (e.g., carbonic anhydrase), though direct studies on this compound are lacking. Its structure aligns with small-molecule inhibitors targeting protein-protein interactions, as seen in patent WO2017214367A1 for menin-MLL inhibitors .

Material Science

The cyanophenyl moiety’s electron-deficient nature could stabilize charge-transfer complexes in organic semiconductors.

Analytical Characterization

Spectroscopic Methods

  • NMR: 1H^1\text{H} and 13C^{13}\text{C} spectra validate substituent positions.

  • Mass Spectrometry: ESI-MS confirms molecular weight via [M+H]+^+ peak at m/z 279.37.

Toxicological and Environmental Considerations

Acute Toxicity

AK Scientific reports symptoms including skin redness, ocular inflammation, and respiratory tract irritation . No carcinogenicity or mutagenicity data exist .

Ecotoxicity

Ecological impacts are unstudied, though sulfonamides generally pose biodegradability challenges .

Future Research Directions

  • Biological Screening: Assess kinase or protease inhibition potential.

  • Process Optimization: Improve synthetic efficiency and scalability.

  • Environmental Impact Studies: Evaluate biodegradation and bioaccumulation.

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